molecular formula C9H19ClO B13651756 3-(Chloromethyl)-1-isopropoxypentane

3-(Chloromethyl)-1-isopropoxypentane

Cat. No.: B13651756
M. Wt: 178.70 g/mol
InChI Key: PYUCKOZQBDGSQR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-isopropoxypentane is an organic compound characterized by a chloromethyl group attached to a pentane chain with an isopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-isopropoxypentane typically involves the chloromethylation of a pentane derivative. One common method is the reaction of 1-isopropoxypentane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-isopropoxypentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include substituted amines, ethers, and thioethers.

    Oxidation: Products include alcohols and aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Chloromethyl)-1-isopropoxypentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-isopropoxypentane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methoxypentane: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of an isopropoxy group.

    3-(Chloromethyl)-1-propoxypentane: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

3-(Chloromethyl)-1-isopropoxypentane is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

3-(chloromethyl)-1-propan-2-yloxypentane

InChI

InChI=1S/C9H19ClO/c1-4-9(7-10)5-6-11-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

PYUCKOZQBDGSQR-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOC(C)C)CCl

Origin of Product

United States

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